

best practices for handling and dissolving Influenza NP (44-52)

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Compound of Interest

Compound Name: Influenza virus NP (44-52)

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Technical Support Center: Influenza NP (44-52) Peptide

Welcome to the technical support center for Influenza NP (44-52) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in the successful handling, dissolution, and application of this peptide in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving the lyophilized Influenza NP (44-52) peptide?

A1: The recommended solvent is sterile, tissue culture-grade Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For experimental use, this stock solution should be further diluted with a sterile aqueous buffer or cell culture medium to the desired working concentration.

Q2: What is the optimal storage condition for the Influenza NP (44-52) peptide?

A2: For long-term storage, lyophilized peptide should be stored at -20°C or colder. Once reconstituted in DMSO, it is best to prepare single-use aliquots and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] For short-term storage, the peptide solution can be kept at 4°C for up to one week.



Q3: What is the amino acid sequence and HLA restriction of the Influenza NP (44-52) peptide?

A3: The amino acid sequence is CTELKLSDY.[2] It is an HLA-A*01 restricted epitope from the influenza virus nucleoprotein.[3][4]

Q4: What is the primary application of the Influenza NP (44-52) peptide in research?

A4: This peptide is primarily used as a positive control in immunoassays to stimulate and detect antigen-specific CD8+ T cells.[2] It is commonly used in ELISpot (Enzyme-Linked Immunospot) and FluoroSpot assays to measure cytokine release (e.g., IFN-y) from these T cells.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Peptide will not dissolve	The peptide may have low solubility in aqueous solutions.	First, ensure the peptide has been warmed to room temperature before adding a solvent. Use pure DMSO to create an initial stock solution. Gentle warming (up to 40°C) or brief sonication can help facilitate dissolution.[1]
Low or no T-cell response in ELISpot/Flow Cytometry	1. Incorrect peptide concentration.2. Improper storage leading to peptide degradation.3. Low frequency of antigen-specific T cells in the sample.4. Suboptimal cell viability.	1. Titrate the peptide concentration to find the optimal working range (typically 1-10 μg/mL).2. Ensure the peptide was stored correctly (lyophilized at -20°C, aliquots of solution at -20°C or colder). Avoid multiple freezethaw cycles.[1]3. Increase the number of cells per well.4. Check cell viability before starting the assay; it should be >90%.
High background in ELISpot assay	1. Contamination of reagents or cells.2. Non-specific stimulation of cells.3. High concentration of DMSO in the final well.	1. Use sterile techniques and fresh, high-quality reagents.2. Ensure cells are not overly stressed or activated before the assay. Allow cells to rest after thawing if using cryopreserved samples.3. The final concentration of DMSO in the culture well should be kept low, typically below 1%, to avoid toxicity.
Reduced cell viability after peptide stimulation	1. Peptide concentration is too high.2. High DMSO	Perform a dose-response experiment to determine the



concentration in the final culture.3. The peptide itself may have some level of cytotoxicity at high concentrations.

optimal, non-toxic peptide concentration.2. Ensure the final DMSO concentration is below 1%.3. If high concentrations are required for a response, consider a shorter stimulation time.

Experimental Protocols & Data

Peptide Reconstitution and Storage

Parameter	Recommendation
Reconstitution Solvent	Pure, sterile DMSO
Stock Solution Concentration	1-10 mg/mL
Working Solution Diluent	Sterile PBS or cell culture medium
Final DMSO Concentration	< 1% in cell culture
Storage (Lyophilized)	≤ -20°C
Storage (Stock Solution)	Aliquot and store at ≤ -20°C

ELISpot Assay Protocol for IFN-y Detection

This protocol provides a general guideline for using Influenza NP (44-52) to stimulate peripheral blood mononuclear cells (PBMCs) for the detection of IFN-y secreting cells.

Materials:

- Human IFN-y ELISpot plate
- Influenza NP (44-52) peptide stock solution (e.g., 1 mg/mL in DMSO)
- PBMCs (viability >90%)
- Complete cell culture medium



- Wash buffers
- Detection antibody (anti-IFN-y, biotinylated)
- Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP)
- Substrate (e.g., BCIP/NBT)

Methodology:

- Prepare the ELISpot Plate: Pre-wet the plate with 35% ethanol for 1 minute, wash with sterile water, and then coat with capture antibody overnight at 4°C.
- Prepare Peptide Working Solution: Dilute the Influenza NP (44-52) stock solution in complete cell culture medium to a 2X working concentration (e.g., 4 μg/mL for a final concentration of 2 μg/mL).
- Cell Plating: Wash the coated plate and block with complete medium. Add 100 μL of the 2X peptide working solution to the appropriate wells. Add 100 μL of your PBMC suspension (typically 2.5 x 10⁵ cells) to each well.[1]
- Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
- Detection:
 - Wash the plate to remove cells.
 - Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
 - Wash the plate and add the streptavidin-enzyme conjugate.
 - After another incubation and wash, add the substrate and allow spots to develop.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader.

Visualizations

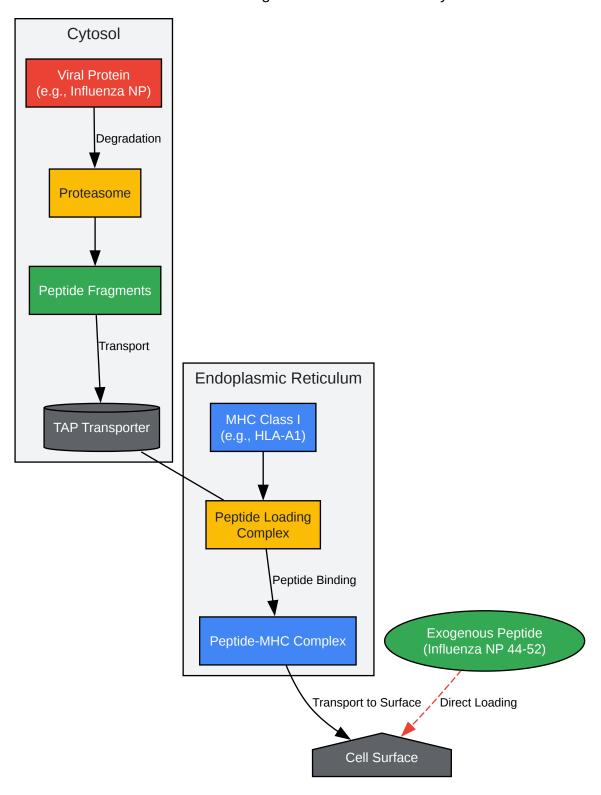


MHC Class I Antigen Presentation Pathway

The following diagram illustrates the pathway by which an endogenous antigen, such as a viral protein, is processed and presented on MHC Class I molecules to CD8+ T cells. Exogenously added peptides like Influenza NP (44-52) bypass the initial processing steps and are loaded directly onto MHC Class I molecules on the surface of antigen-presenting cells.



MHC Class I Antigen Presentation Pathway



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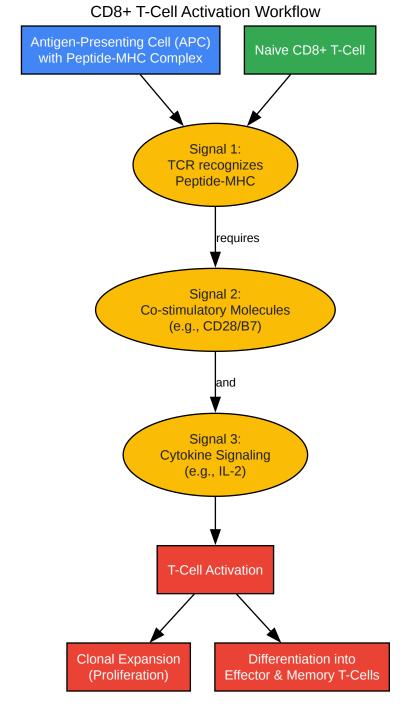


Caption: MHC Class I pathway for endogenous antigens and direct loading of exogenous peptides.

T-Cell Activation Workflow

This diagram outlines the sequence of events leading to the activation of a CD8+ T cell upon recognition of the Influenza NP (44-52) peptide presented by an MHC Class I molecule on an antigen-presenting cell (APC).





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Caption: The three-signal model of CD8+ T-cell activation by a peptide-MHC complex.



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